Systemic Exposure: Ziyuglycoside II Achieves 3.6-Fold Higher Plasma Levels Than Ziyuglycoside I After Oral Dosing
A head-to-head pharmacokinetic study in rats revealed a stark difference in systemic exposure following identical oral doses. Ziyuglycoside I exhibited an AUC(0-t) of 95.4 ± 7.2 ng/mL·h, while Ziyuglycoside II reached 438.9 ± 42.4 ng/mL·h [1]. This represents a 360% greater systemic exposure for Ziyuglycoside II. The study, which used a validated UPLC-MS/MS method and administered both compounds intragastrically at 5 mg/kg, highlights that Ziyuglycoside I is far less orally bioavailable than its structural analog [1].
| Evidence Dimension | Systemic drug exposure (AUC(0-t)) |
|---|---|
| Target Compound Data | 95.4 ± 7.2 ng/mL·h |
| Comparator Or Baseline | Ziyuglycoside II: 438.9 ± 42.4 ng/mL·h |
| Quantified Difference | ~3.6-fold higher exposure for Ziyuglycoside II |
| Conditions | Rat model; intragastric administration at 5 mg/kg |
Why This Matters
For in vivo studies, Ziyuglycoside I requires careful consideration of its low oral bioavailability, and results cannot be extrapolated from studies using Ziyuglycoside II.
- [1] Shen X, et al. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS. Int J Anal Chem. 2024;2024:7971021. View Source
